molecular formula C8H15NO B019776 4-(Diethylamino)-2-butyn-1-ol CAS No. 10575-25-4

4-(Diethylamino)-2-butyn-1-ol

Cat. No.: B019776
CAS No.: 10575-25-4
M. Wt: 141.21 g/mol
InChI Key: ACGZBRWTWOZSFU-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-butyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be a carboxylic ester , which suggests that it may interact with enzymes that metabolize esters, such as esterases or lipases.

Mode of Action

As a carboxylic ester, it may undergo hydrolysis in the presence of esterases, leading to the release of carboxylic acid and alcohol . The released compounds could then interact with their respective targets, leading to various biological effects.

Pharmacokinetics

Its solubility in water (11 g/l at 25°c) suggests that it may have reasonable bioavailability .

Properties

IUPAC Name

4-(diethylamino)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZBRWTWOZSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147311
Record name 4-(Diethylamino)-2-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-25-4
Record name 4-(Diethylamino)-2-butyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10575-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-2-butyn-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)-2-butyn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(diethylamino)-2-butyn-1-ol
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Record name 4-(DIETHYLAMINO)-2-BUTYN-1-OL
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Synthesis routes and methods I

Procedure details

204 parts by weight of aqueous 55% strength propargyl alcohol, 250 parts by weight of 30% strength aqueous formaldehyde, 161 parts by weight of diethylamine, 1.4 parts by weight of copper sulfate, 2 parts by weight of potassium iodide, 50 parts by weight of water and 115 parts by weight of concentrated sulfuric acid are mixed and brought to pH 5. The mixture is heated for 5 hours at 92° C. and worked up as described. 242 parts by weight of 1-diethylaminobut-2-yn-4-ol are obtained, corresponding to a yield of 86%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of para formaldehyde (105.0 g), N,N-diethyl amine (300 g) and copper(II) acetate (7.5 g) in 1,4 dioxane (900 ml) was heated to 60-65° C. After 1.5 h, 2-propyne-1-ol (150 g, 2.7 moles) was added and the mixture was heated at 90-95° C. after 2 hrs; excess solvent, 1,4 dioxane, evaporated at reduced pressure to afford 315 g (84%) of the product as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 4-Diethylamino-2-butyn-1-ol chosen as a potential stationary phase for HPLC?

A1: 4-Diethylamino-2-butyn-1-ol possesses several structural features that make it a promising candidate for HPLC stationary phases. First, the terminal alkyne group allows for surface immobilization through a versatile and well-established silanization/hydrosilation process [, ]. This strategy allows for controlled and efficient attachment to silica surfaces, ensuring stability and minimizing leaching during chromatography. Second, the presence of the tertiary amine group introduces a polar functionality capable of interacting with analytes through various mechanisms like hydrogen bonding and dipole-dipole interactions. This characteristic is particularly beneficial for the separation of polar compounds, which are often challenging to analyze using conventional reversed-phase HPLC methods.

Q2: How was the successful bonding of 4-Diethylamino-2-butyn-1-ol to the silica surface confirmed in the studies?

A2: Researchers employed a combination of spectroscopic techniques to confirm the successful immobilization of 4-Diethylamino-2-butyn-1-ol onto the silica surface. Cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) provided insights into the molecular structure and bonding environment of the attached ligand []. Additionally, diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy was used to identify characteristic functional groups present in the modified silica material, further supporting the successful bonding procedure []. These complementary techniques provided strong evidence for the covalent attachment of 4-Diethylamino-2-butyn-1-ol and validated the synthesis strategy.

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